4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde
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Overview
Description
4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde is a heterocyclic organic compound that features a thiazole ring substituted with a pyrrolidine group and a formyl group
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common practice in medicinal chemistry, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—can increase the three-dimensional (3d) coverage of the molecule , which could potentially influence its action in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine and formyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent reactions introduce the pyrrolidine group through nucleophilic substitution or addition reactions. The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The pyrrolidine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid.
Reduction: 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde: Similar structure but lacks the methyl group.
4-Methyl-2-pyrrolidin-1-yl-thiazole-5-methanol: Similar structure but with a hydroxymethyl group instead of a formyl group.
Uniqueness
4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde is unique due to the presence of both the pyrrolidine and formyl groups, which can influence its reactivity and potential applications. The combination of these functional groups can enhance its biological activity and make it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
4-methyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-7-8(6-12)13-9(10-7)11-4-2-3-5-11/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVLKNBDLGAADH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCCC2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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